

# Commercial Suppliers of MOPS-d15 for Research: A Technical Guide

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## Compound of Interest

Compound Name: MOPS-d15

Cat. No.: B12303388

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers for deuterated MOPS (**MOPS-d15**), a crucial reagent for a variety of research applications. This document outlines supplier specifications, relevant experimental protocols, and key signaling pathways and workflows where **MOPS-d15** is employed, offering a comprehensive resource for professionals in the field.

## Introduction to MOPS-d15

MOPS (3-(N-morpholino)propanesulfonic acid) is a zwitterionic buffer widely used in biological and biochemical research due to its pKa of 7.2, which makes it an effective buffer in the near-neutral pH range of many biological systems. The deuterated form, **MOPS-d15**, is a stable isotope-labeled version where hydrogen atoms have been replaced by deuterium. This isotopic substitution makes **MOPS-d15** an invaluable tool in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where it can be used as a tracer or an internal standard for quantitative analysis.<sup>[1]</sup> The use of deuterated internal standards is a widely accepted practice to ensure the reliability of analytical data by compensating for variations during sample preparation and analysis.

## Commercial Suppliers of MOPS-d15

The following table summarizes the commercial suppliers identified for **MOPS-d15**, providing key quantitative data to facilitate comparison.

Supplier	Product Name	Purity	Available Quantities	CAS Number
MedchemExpress	MOPS-d15	Not specified	1 mg (Get quote)	1219799-30-0
C/D/N Isotopes Inc.	3-(N-Morpholino)propanesulfonic Acid-d15	98 atom % D	0.05 g, 0.1 g	1219799-30-0[2]
Cymit Quimica (Brand: Cluzeau)	3-(N-Morpholino)propane-sulfonic Acid-d15 (=MOPS)	98 atom % D	Contact for quote	Not specified[3]
Cambridge Isotope Laboratories, Inc.	Custom Synthesis	High Purity	Custom	Not applicable[4]

Note: Pricing for **MOPS-d15** is typically available upon request from the suppliers. Cambridge Isotope Laboratories, Inc. (CIL) is a leading producer of stable isotope-labeled compounds and offers custom synthesis services for compounds like **MOPS-d15**.[\[4\]](#)[\[5\]](#)

## Key Applications and Experimental Protocols

The primary applications of **MOPS-d15** stem from its utility as an internal standard in quantitative analytical methods and as a non-interfering buffer in NMR spectroscopy.

## Quantification using a Deuterated Internal Standard in LC-MS

The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry for correcting analyte loss and variations in instrument response.[\[6\]](#)

General Protocol for Quantification using **MOPS-d15** as an Internal Standard:

- Preparation of Stock Solutions:
  - Prepare a stock solution of the non-deuterated analyte (the compound you want to quantify) in a suitable solvent at a known high concentration (e.g., 1 mg/mL).
  - Prepare a stock solution of **MOPS-d15** in the same solvent at a known high concentration (e.g., 1 mg/mL).
- Preparation of Calibration Standards and Quality Control Samples:
  - Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte stock solution.
  - Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
- Sample Preparation:
  - To a fixed volume of your unknown sample, calibration standard, or QC sample, add a fixed volume of the **MOPS-d15** working solution.
  - Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
- LC-MS/MS Analysis:
  - Analyze the extracted samples by LC-MS/MS.
  - Monitor the specific mass transitions for both the analyte and **MOPS-d15**.
- Data Analysis:
  - Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / **MOPS-d15** Peak Area) against the analyte concentration for the calibration standards.
  - Use the linear regression of the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.

## Use of Deuterated Buffers in NMR Spectroscopy

In NMR spectroscopy of biological macromolecules or small molecules, signals from the buffer components can interfere with the signals of the analyte of interest. Using a deuterated buffer like **MOPS-d15** minimizes these interfering proton signals, leading to cleaner spectra and easier data interpretation.<sup>[7]</sup>

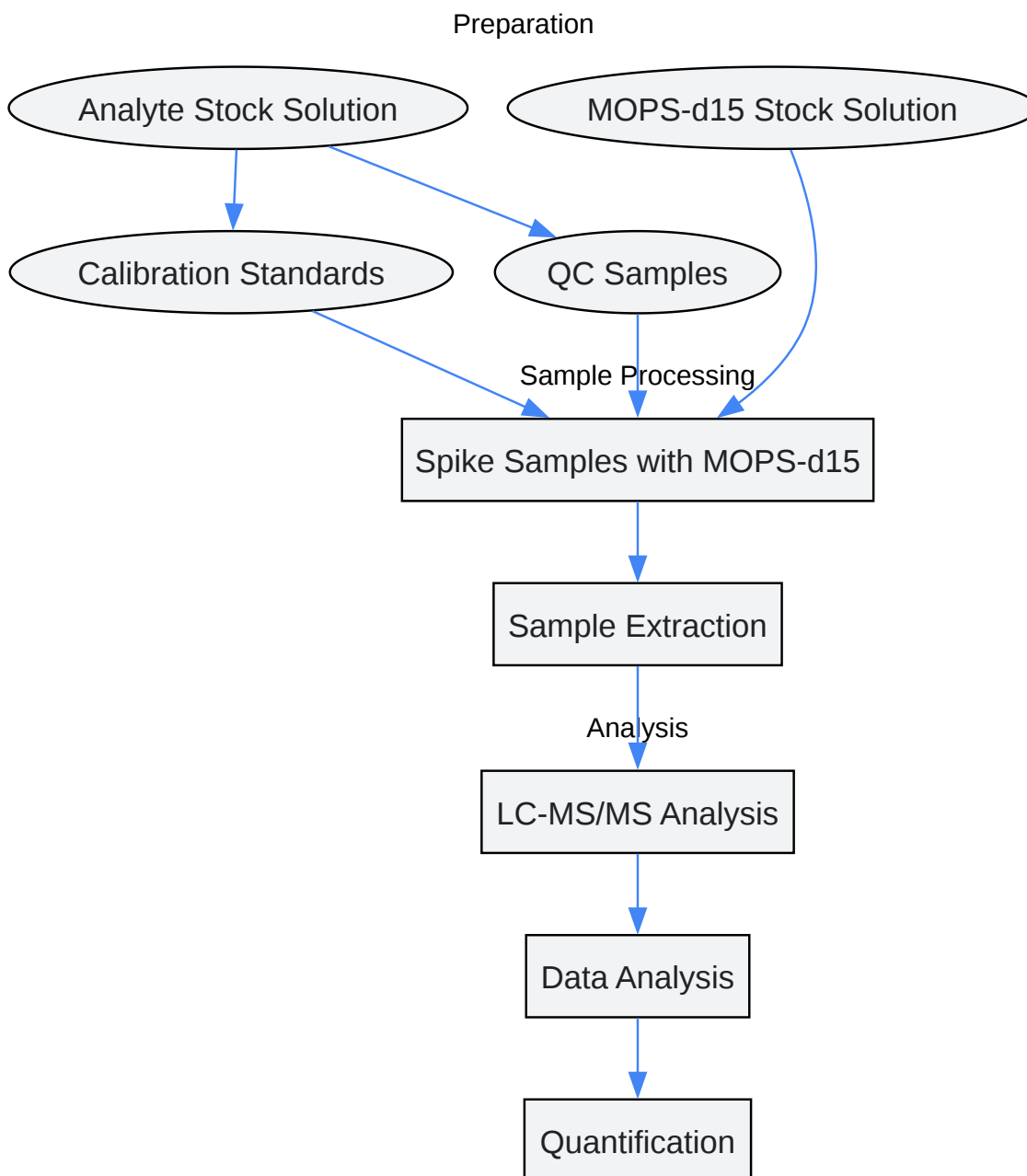
General Protocol for Preparing an NMR Sample with a Deuterated Buffer:

- Buffer Preparation:
  - Prepare the deuterated buffer solution (e.g., 50 mM **MOPS-d15**) by dissolving the lyophilized powder in D<sub>2</sub>O.
  - Adjust the pD of the buffer to the desired value using DCl or NaOD. Remember that pD is approximately pH + 0.4.<sup>[8]</sup>
- Sample Preparation:
  - Dissolve the lyophilized protein or small molecule sample directly in the prepared deuterated buffer.
  - Alternatively, if the sample is in a protonated buffer, exchange it into the deuterated buffer using methods like dialysis, diafiltration, or repeated concentration and dilution with the deuterated buffer using a centrifugal concentrator.
- NMR Data Acquisition:
  - Acquire the NMR spectra. The absence of large buffer signals will improve the quality of the data, especially for observing labile protons and for experiments involving water suppression.

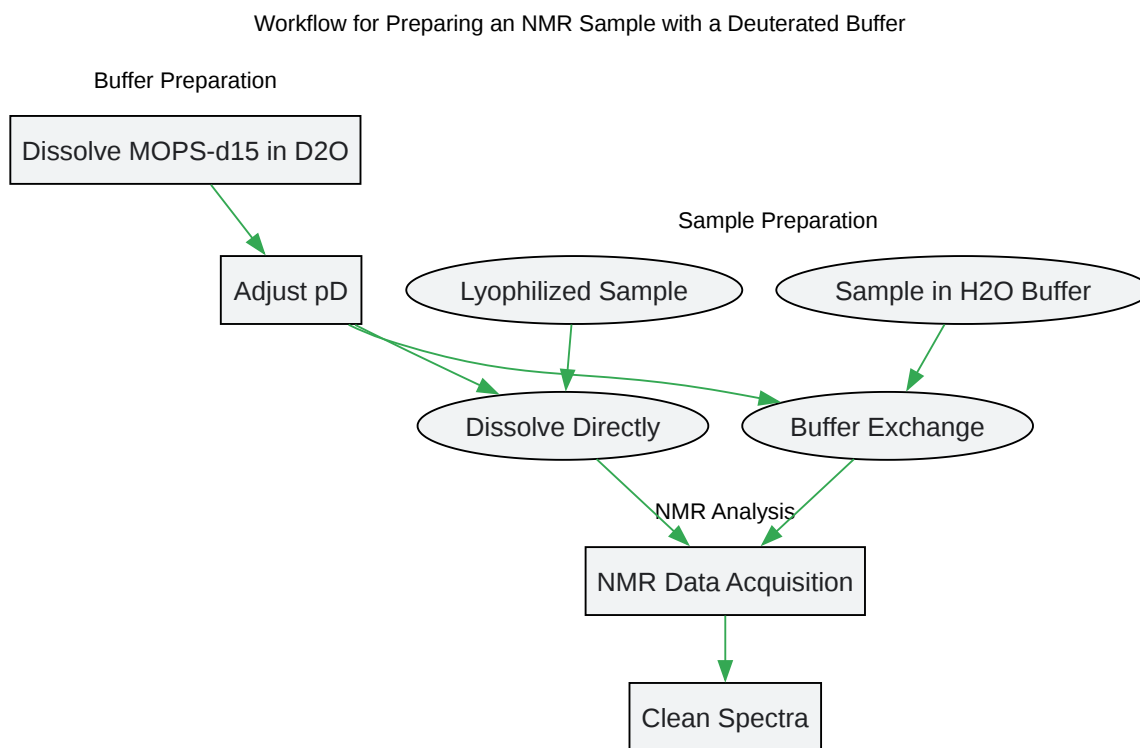
## Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows discussed.

## Workflow for Quantification using a Deuterated Internal Standard

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Caption: Workflow for quantification using a deuterated internal standard.



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Caption: Workflow for preparing an NMR sample with a deuterated buffer.



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